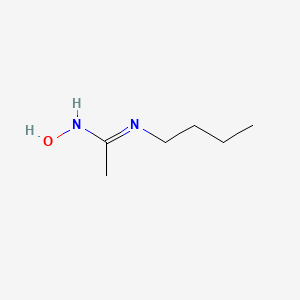
Ethanimidamide, N-butyl-N'-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanimidamide, N-butyl-N’-hydroxy- is a chemical compound with the molecular formula C6H13N3O It is known for its unique structure, which includes both an imidamide group and a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, N-butyl-N’-hydroxy- typically involves the reaction of anti-chloroglyoxime with N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)butane-1,4-diamine or N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)butane-1,4-diamine . The reaction conditions often include the use of solvents such as toluene and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for Ethanimidamide, N-butyl-N’-hydroxy- are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
Ethanimidamide, N-butyl-N’-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes, while reduction can produce amines.
科学的研究の応用
Ethanimidamide, N-butyl-N’-hydroxy- has several scientific research applications:
Biology: Investigated for its potential as a biochemical reagent due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic applications, although specific uses in medicine are still under research.
Industry: Utilized in the synthesis of other chemical compounds and materials.
作用機序
The mechanism of action of Ethanimidamide, N-butyl-N’-hydroxy- involves its ability to coordinate with metal ions through its imidamide and hydroxy groups. This coordination can influence various biochemical pathways and molecular targets, depending on the specific metal ion involved .
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide structure but differ in their aromatic ring substitution.
Imidazo[1,2-a]pyridines: These compounds have a similar imidamide group but include a fused pyridine ring.
Uniqueness
Ethanimidamide, N-butyl-N’-hydroxy- is unique due to its combination of an imidamide group and a hydroxy group, which allows it to form stable complexes with a variety of metal ions. This property distinguishes it from other similar compounds and makes it valuable in coordination chemistry and potential therapeutic applications.
特性
CAS番号 |
62626-22-6 |
|---|---|
分子式 |
C6H14N2O |
分子量 |
130.19 g/mol |
IUPAC名 |
N'-butyl-N-hydroxyethanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-3-4-5-7-6(2)8-9/h9H,3-5H2,1-2H3,(H,7,8) |
InChIキー |
NTGXPGTZOCFXPS-UHFFFAOYSA-N |
正規SMILES |
CCCCN=C(C)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


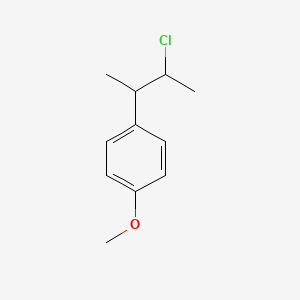

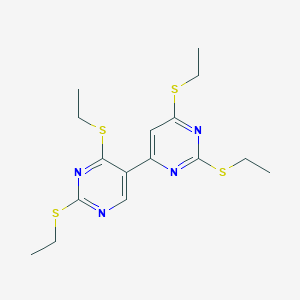
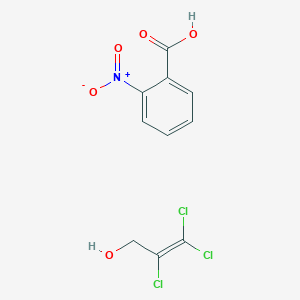
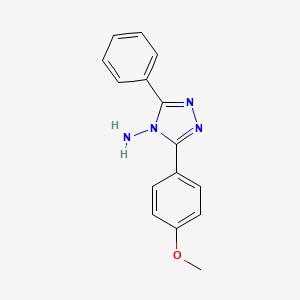

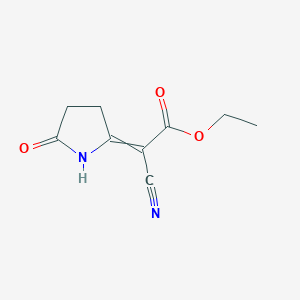

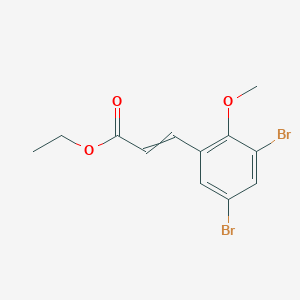
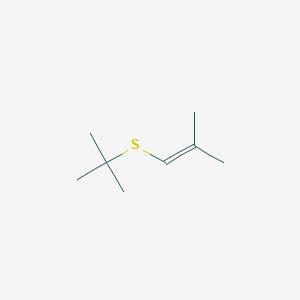
![N-[6-(benzylamino)-6-oxohexyl]acrylamide](/img/structure/B14513400.png)
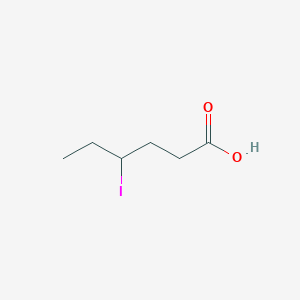
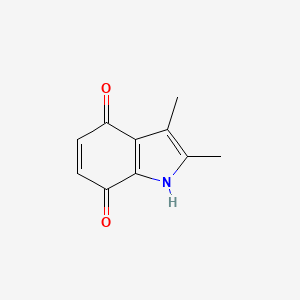
![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)
